molecular formula C17H19N2O4- B557167 Boc-D-Tpi-OH CAS No. 123910-26-9

Boc-D-Tpi-OH

Número de catálogo: B557167
Número CAS: 123910-26-9
Peso molecular: 315.34 g/mol
Clave InChI: FHEPEWKHTOVVAT-CQSZACIVSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Tpi-OH, also known as tert-butyloxycarbonyl-D-tryptophan, is a chemical compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and organic chemistry as a protecting group for the amino group of tryptophan. The tert-butyloxycarbonyl group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Tpi-OH typically involves the protection of the amino group of D-tryptophan with a tert-butyloxycarbonyl group. This can be achieved by reacting D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Tpi-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or other strong acids.

    Substitution: Nucleophiles such as amines or alcohols.

    Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, or other coupling reagents.

Major Products

The major products formed from these reactions include deprotected tryptophan, substituted derivatives, and peptide chains.

Aplicaciones Científicas De Investigación

Boc-D-Tpi-OH has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Boc-D-Tpi-OH primarily involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amino group of tryptophan during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide assembly .

Comparación Con Compuestos Similares

Similar Compounds

  • **Di-ter

Actividad Biológica

Boc-D-Tpi-OH, chemically known as Boc-D-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a compound with significant potential in pharmacology due to its structural features and biological properties. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and research findings.

  • Molecular Formula : C₁₇H₂₀N₂O₄
  • Molecular Weight : 316.36 g/mol
  • Structural Characteristics : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical reactions. This property makes it a valuable building block for drug synthesis and modifications.

This compound has been identified as a potential inhibitor of monoamine oxidase (MAO) . MAO is an enzyme that degrades neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound may help elevate the levels of these neurotransmitters in the brain, offering therapeutic avenues for conditions like depression and Parkinson's disease .

Case Studies and Experimental Data

  • Inhibition of MAO Activity : Preliminary studies suggest that this compound could inhibit MAO activity effectively. However, detailed kinetic studies are required to quantify this effect and establish its therapeutic index.
  • Synthesis and Analog Development : this compound serves as a precursor for synthesizing various analogs with diverse pharmacological profiles. Researchers have successfully modified the compound to explore its efficacy against different biological targets .
  • Potential Applications in Neurology : Given its potential to modulate neurotransmitter levels, this compound is being investigated for applications in treating neurological disorders. Its ability to cross the blood-brain barrier remains a critical factor for its development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
MAO InhibitionPreliminaryDepression, Parkinson's disease
NeuroprotectionHypotheticalNeurodegenerative disorders
Antioxidant ActivitySuggestedGeneral health improvement

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Animal models will be crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
  • Clinical Trials : If preclinical results are promising, clinical trials will be needed to assess safety and efficacy in humans.
  • Structural Modifications : Investigating various analogs could lead to more potent derivatives with improved selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-D-Tpi-OH, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For validation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm stereochemistry and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) ensures molecular weight accuracy. Always cross-reference spectral data with published literature for consistency .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing: prepare aqueous solutions at pH 3–9 and incubate at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at timed intervals (e.g., 0, 7, 14 days). Apply Arrhenius kinetics to predict shelf-life. Include control samples with inert atmospheres to rule out oxidation effects .

Q. What analytical techniques are critical for distinguishing this compound from its enantiomers or diastereomers?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column resolves enantiomers. X-ray crystallography provides definitive stereochemical confirmation. Circular dichroism (CD) spectroscopy can supplement data, as this compound’s optical activity differs from L-configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Compare assay conditions (e.g., cell lines, incubation times, solvent systems). Use meta-analysis to identify confounding variables (e.g., endotoxin contamination, solvent polarity). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting this compound’s interactions with target proteins?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with homology-modeled receptors. Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental data like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design a study to investigate this compound’s role in modulating enzyme kinetics?

  • Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations. Include Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Control for co-solvent effects (e.g., DMSO). Replicate experiments with enzyme mutants to identify key binding residues .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Screen co-solvents (e.g., PEG-400, cyclodextrins) via phase solubility studies. Use nanoformulations (liposomes, micelles) for enhanced permeability. Assess bioavailability via pharmacokinetic (PK) profiling in rodent models, measuring AUC and Cmax .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to formulate research questions on this compound’s therapeutic potential?

  • Example :

  • P (Population): Cancer cell lines (e.g., HeLa, MCF-7).
  • I (Intervention): this compound at IC50 concentrations.
  • C (Comparison): Untreated controls or known inhibitors.
  • O (Outcome): Apoptosis markers (caspase-3 activation, Annexin V staining).
    • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis .

Q. What steps ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Methodological Answer : Document all parameters (reagent grades, reaction times, purification gradients). Use ICH Q2(R1)-validated HPLC methods. Share raw data (NMR spectra, chromatograms) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Addressing Data Gaps and Conflicts

Q. How to interpret conflicting results in this compound’s cytotoxicity across studies?

  • Methodological Answer : Perform a sensitivity analysis to evaluate assay robustness. Check for batch-to-batch variability in compound synthesis. Use standardized cell viability assays (MTT vs. ATP luminescence). Publish negative results to reduce publication bias .

Propiedades

Número CAS

123910-26-9

Fórmula molecular

C17H19N2O4-

Peso molecular

315.34 g/mol

Nombre IUPAC

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1

Clave InChI

FHEPEWKHTOVVAT-CQSZACIVSA-M

SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2

SMILES isomérico

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)[O-])C3=CC=CC=C3N2

SMILES canónico

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)[O-])C3=CC=CC=C3N2

Solubilidad

47.5 [ug/mL]

Sinónimos

123910-26-9; Boc-D-Tpi-OH; Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylicacid; ST080689; (R)-1,3,4,9-Tetrahydro-b-carboline-2,3-dicarboxylicacid2-tert-butylester; (R)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; AC1LOR01; (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylicacid; MLS001359874; N-BOC-D-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylicacid; SCHEMBL8243497; CHEMBL1903088; 03756_FLUKA; 03757_FLUKA; FHEPEWKHTOVVAT-CQSZACIVSA-N; MolPort-001-758-470; HMS3056L12; ZINC1081343; CB-773; AKOS024285062; SC-11205; SMR001224403; AB0047389; FT-0653172; A-2186

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.